6-Hydroxylaminouracil
Description
6-Hydroxylaminouracil is a uracil derivative substituted with a hydroxylamine (-NH2OH) group at the 6-position of the pyrimidine ring. These compounds serve as precursors for fused heterocyclic systems (e.g., pyranopyrimidines, pyridopyrimidines) with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
6-(hydroxyamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h1,10H,(H3,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAFEPYJMKWUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular properties, and applications of 6-Hydroxylaminouracil with analogous uracil derivatives:
Key Research Findings
- 6-Formyl-2-thiouracil (CAS 16953-46-1): The formyl and thio groups confer unique electrophilic reactivity, enabling applications in cross-coupling reactions .
- 5,6-Dihydro-6-methyluracil : Serves as a model compound for studying dihydropyrimidine dehydrogenase (DPD) activity, a key enzyme in pyrimidine metabolism .
Challenges and Opportunities
- Reactivity vs.
- Purity Considerations: As seen with 6-Amino-1,3-dimethyluracil, impurities in standard-grade compounds can skew research outcomes, emphasizing the need for high-purity synthesis protocols .
- Structural Tuning: Minor modifications (e.g., replacing -OH with -SCH3 or -NH2) drastically alter pharmacological profiles, enabling targeted drug design .
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